N-[(4-ethoxyphenyl)methyl]prop-2-en-1-amine
CAS No.: 889949-84-2
Cat. No.: VC21300116
Molecular Formula: C12H17NO
Molecular Weight: 191.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 889949-84-2 |
|---|---|
| Molecular Formula | C12H17NO |
| Molecular Weight | 191.27 g/mol |
| IUPAC Name | N-[(4-ethoxyphenyl)methyl]prop-2-en-1-amine |
| Standard InChI | InChI=1S/C12H17NO/c1-3-9-13-10-11-5-7-12(8-6-11)14-4-2/h3,5-8,13H,1,4,9-10H2,2H3 |
| Standard InChI Key | QSPQYVFGEBMVQQ-UHFFFAOYSA-N |
| SMILES | CCOC1=CC=C(C=C1)CNCC=C |
| Canonical SMILES | CCOC1=CC=C(C=C1)CNCC=C |
Introduction
Structural Characterization
Molecular Structure and Formula
N-[(4-ethoxyphenyl)methyl]prop-2-en-1-amine consists of three primary structural components: a 4-ethoxyphenyl group, a methylene bridge, and an allyl amine group. This compound shares significant structural similarity with (4-methoxyphenyl)methylamine (CAS: 86926-56-9), with the key difference being the substitution of a methoxy group with an ethoxy group at the para position of the benzene ring. Based on structural analysis, the molecular formula is predicted to be C₁₂H₁₇NO, representing an addition of one carbon and two hydrogen atoms compared to its methoxy analog.
Comparative Structural Analysis
The closest structurally related compound found in the literature is (4-methoxyphenyl)methylamine, which has a molecular formula of C₁₁H₁₅NO and a molecular weight of 177.11482 g/mol . The structural similarities allow for reasonable predictions regarding the target compound's properties, while accounting for the influence of the additional ethyl carbon chain on its physical and chemical behavior.
Physical and Chemical Properties
Predicted Physical Properties
Based on its structural composition, N-[(4-ethoxyphenyl)methyl]prop-2-en-1-amine is expected to be a colorless to pale yellow liquid or low-melting solid at room temperature. The predicted molecular weight would be approximately 191.14 g/mol, reflecting the ethoxy substitution in place of the methoxy group found in its analog. The compound is likely to exhibit limited solubility in water due to its hydrophobic ethoxy group, while being readily soluble in common organic solvents such as ethanol, methanol, acetone, and ethyl acetate.
Predicted Spectroscopic Properties
Structural Analogs and Comparative Analysis
Methoxy Analog Comparison
The methoxy analog, (4-methoxyphenyl)methylamine, has been more extensively documented with a CAS number of 86926-56-9 . Its InChI key is RWUUVIFIVMIGJA-UHFFFAOYSA-N, with a SMILES notation of COC1=CC=C(C=C1)CNCC=C . For the ethoxy derivative, the structural difference would be reflected in the SMILES notation by replacing the methoxy "COC" fragment with an ethoxy "CCOC" group.
Related Compounds
Several related compounds exhibit structural similarities that provide context for understanding the properties of N-[(4-ethoxyphenyl)methyl]prop-2-en-1-amine:
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N-[2-(4-ethoxyphenyl)ethyl]-2-methylpropan-1-amine (CID: 62802935), which contains a similar ethoxyphenyl group but differs in the amine component .
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N-(4-methylbenzylidene)prop-2-en-1-amine (CAS: 80975-83-3), which shares the allylamine component but contains a methylbenzylidene group instead of an ethoxyphenyl group .
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